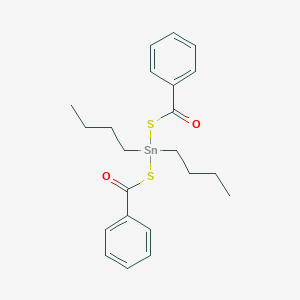

Bis(benzoylthio)dibutylstannane

Descripción

Bis(benzoylthio)dibutylstannane is an organotin compound characterized by a central tin atom bonded to two butyl groups and two benzoylthio (C₆H₅COS⁻) ligands. Organotin compounds are widely studied for their applications in catalysis, polymer stabilization, and biomedical research due to their tunable electronic and steric properties .

Propiedades

Número CAS |

15481-48-8 |

|---|---|

Fórmula molecular |

C22H28O2S2Sn |

Peso molecular |

507.3 g/mol |

Nombre IUPAC |

S-[benzoylsulfanyl(dibutyl)stannyl] benzenecarbothioate |

InChI |

InChI=1S/2C7H6OS.2C4H9.Sn/c2*8-7(9)6-4-2-1-3-5-6;2*1-3-4-2;/h2*1-5H,(H,8,9);2*1,3-4H2,2H3;/q;;;;+2/p-2 |

Clave InChI |

BRIMXLZSNXEUEL-UHFFFAOYSA-L |

SMILES |

CCCC[Sn](CCCC)(SC(=O)C1=CC=CC=C1)SC(=O)C2=CC=CC=C2 |

SMILES isomérico |

CCCC[Sn+2]CCCC.C1=CC=C(C=C1)C(=S)[O-].C1=CC=C(C=C1)C(=S)[O-] |

SMILES canónico |

CCCC[Sn+2]CCCC.C1=CC=C(C=C1)C(=S)[O-].C1=CC=C(C=C1)C(=S)[O-] |

Otros números CAS |

15481-48-8 |

Sinónimos |

bis(benzoylthio)dibutylstannane |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Organotin Compounds

Structural Analogues

Bis(diethylamino)dibutylstannane

- Structure: Tin center with two butyl groups and two diethylamino (NEt₂) ligands.

- Key Differences: Ligand Type: Diethylamino groups are electron-donating, whereas benzoylthio ligands are electron-withdrawing due to the carbonyl and sulfur moieties. Reactivity: Diethylamino ligands favor nucleophilic reactivity, while benzoylthio groups may stabilize electrophilic tin centers .

- Applications : Used in the synthesis of polystannanes and as precursors for tin-based polymers .

Dibutyltin Dilaurate

- Structure : Tin bonded to two butyl groups and two laurate (CH₃(CH₂)₁₀COO⁻) ligands.

- Key Differences: Ligand Bulk: Laurate ligands are bulkier than benzoylthio groups, leading to reduced catalytic activity but enhanced thermal stability. Functionality: Dibutyltin dilaurate is a well-known catalyst in polyurethane foaming, whereas benzoylthio derivatives may exhibit distinct catalytic behavior in sulfur-mediated reactions .

Electronic and Spectroscopic Properties

Electronic Effects

- Computational studies on similar push-pull organotin systems suggest significant HOMO-LUMO gap modulation, which could influence optoelectronic applications .

Spectroscopic Characterization

- NMR Data: For related compounds (e.g., bis(diethylamino)dibutylstannane), ¹H-NMR signals for butyl protons appear at δ 0.8–1.6 ppm, while benzoylthio protons would resonate downfield (δ 7.2–8.1 ppm) due to aromatic and carbonyl effects .

- UV-Vis : Benzoylthio ligands may introduce absorption bands in the 250–300 nm range, attributable to π→π* transitions in the aromatic system .

Comparative Data Table

| Compound | Molecular Formula | Key Ligands | Thermal Stability (°C) | Applications |

|---|---|---|---|---|

| Bis(benzoylthio)dibutylstannane | C₂₂H₂₆O₂S₂Sn | Benzoylthio, butyl | ~200 (estimated) | Catalysis, material science |

| Bis(diethylamino)dibutylstannane | C₁₂H₂₈N₂Sn | Diethylamino, butyl | ~180 | Polymer precursors |

| Dibutyltin Dilaurate | C₃₂H₆₄O₄Sn | Laurate, butyl | >250 | Polyurethane catalysis |

Research Findings and Trends

- Catalytic Performance: Organotin compounds with sulfur ligands, such as benzoylthio derivatives, show promise in thiol-ene click reactions due to their affinity for sulfur-containing substrates. This contrasts with amino-substituted tins, which are less effective in sulfur-rich environments .

- Toxicity and Environmental Impact: Dibutyltin compounds generally exhibit higher toxicity than their dimethyl or dioctyl counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.